

Spectroscopic Analysis of 3-Bromo-4,5-difluorobenzoic Acid: A Technical Overview

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Compound of Interest

Compound Name: 3-Bromo-4,5-difluorobenzoic acid

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Disclaimer: Despite a comprehensive search of publicly available scientific databases and resources, specific experimental ^1H NMR and ^{13}C NMR data for **3-Bromo-4,5-difluorobenzoic acid** could not be located. This technical guide will therefore present a detailed analysis of the closely related analogue, 3-Bromo-4-fluorobenzoic acid, to provide researchers, scientists, and drug development professionals with a relevant and illustrative spectroscopic dataset. The methodologies and data interpretation provided herein are intended to serve as a valuable reference for the analysis of similar halogenated benzoic acid derivatives.

Summary of NMR Data for 3-Bromo-4-fluorobenzoic acid

The following tables summarize the reported ^1H and ^{13}C Nuclear Magnetic Resonance (NMR) data for 3-Bromo-4-fluorobenzoic acid. This information is critical for the structural elucidation and purity assessment of this compound.

Table 1: ^1H NMR Spectral Data for 3-Bromo-4-fluorobenzoic acid

Chemical Shift (δ) ppm	Multiplicity	Assignment
8.34	multiplet	H-2
8.07	multiplet	H-6
7.23	multiplet	H-5

Table 2: ^{13}C NMR Spectral Data for 3-Bromo-4-fluorobenzoic acid

Chemical Shift (δ) ppm	Coupling Constant (J, Hz)	Assignment
170.2	-	C=O (Carboxylic Acid)
162.7	d, J = 256.2	C-4
136.1	d, J = 1.7	C-2
131.5	d, J = 8.8	C-6
126.7	d, J = 3.5	C-1
116.7	d, J = 23.1	C-5
109.5	d, J = 21.8	C-3

Experimental Protocols

The acquisition of high-quality NMR data is fundamental to accurate spectral interpretation. The following section details a representative experimental protocol for obtaining ^1H and ^{13}C NMR spectra of halogenated benzoic acid derivatives, based on reported methodologies for similar compounds.^[1]

Sample Preparation:

- Dissolution:** Approximately 10-20 mg of the sample is accurately weighed and dissolved in a suitable deuterated solvent (e.g., CDCl_3 or DMSO-d_6) to a final volume of 0.5-0.7 mL in a clean, dry vial.
- Homogenization:** The mixture is gently agitated or sonicated to ensure complete dissolution of the sample.
- Transfer:** The resulting solution is transferred to a 5 mm NMR tube using a Pasteur pipette. To remove any particulate matter that could affect the magnetic field homogeneity, the pipette may be plugged with a small amount of glass wool.
- Standard:** A small quantity of an internal standard, such as tetramethylsilane (TMS), is typically added for chemical shift referencing ($\delta = 0.00$ ppm).

^1H NMR Spectroscopy:

- Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is employed for data acquisition.
- Solvent: Chloroform-d (CDCl_3) is a commonly used solvent.[\[2\]](#)
- Acquisition Parameters:
 - Pulse Sequence: A standard single-pulse sequence.
 - Number of Scans: 16 to 64 scans are typically accumulated to achieve an adequate signal-to-noise ratio.
 - Relaxation Delay: A relaxation delay of 1-2 seconds is used between scans.

^{13}C NMR Spectroscopy:

- Instrument: The same spectrometer as used for ^1H NMR is utilized.
- Solvent: Chloroform-d (CDCl_3) is a common choice.[\[2\]](#)
- Acquisition Parameters:
 - Pulse Sequence: A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each carbon atom.
 - Number of Scans: A larger number of scans (e.g., 1024 or more) is generally required due to the lower natural abundance of the ^{13}C isotope.
 - Relaxation Delay: A 2-5 second relaxation delay is employed to ensure quantitative signal intensities, particularly for quaternary carbons.

Molecular Structure and NMR Assignments

The chemical structure of 3-Bromo-4-fluorobenzoic acid is presented below, with atoms numbered to correspond with the assignments in the NMR data tables.

Caption: Molecular structure of 3-Bromo-4-fluorobenzoic acid with atom numbering for NMR correlation.

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References

- 1. rsc.org [rsc.org]
- 2. rsc.org [rsc.org]
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